シドーウィニンB

概要

説明

Sydowinin B is a xanthone mycotoxin isolated from Aspergillus sydowii . It has immunosuppressive and weak cytotoxic activity . Interestingly, Sydowinin B was isolated from a vast algal bloom which formed off the eastern coast of Australia following dust storms in 2009 .

Synthesis Analysis

Efficient syntheses of the highly substituted benzophenone graphisin A and the xanthone sydowinin B are described . Key steps involve aryl anion addition to substituted benzaldehyde derivatives, subsequent methyl ester installation, and dehydrative cyclization .Chemical Reactions Analysis

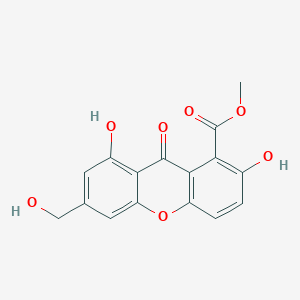

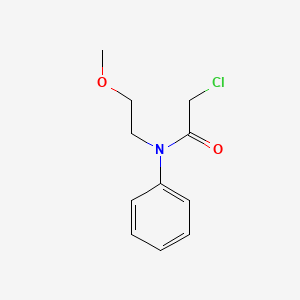

The structures of sydowinin A, sydowinin B, and sydowinol were established by chemical and spectroscopic data . Sydowinin A was shown to be methyl-1-hydroxy-3-hydroxymethyl-xanthone-8-carboxylate (I) and sydowinin B to be methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate (VIII) .Physical And Chemical Properties Analysis

Sydowinin B has a molecular formula of C16H12O7 and a molecular weight of 316.26 . It is soluble in methanol or DMSO .科学的研究の応用

免疫調節効果

シドーウィニンBは、免疫抑制特性について研究されており、自己免疫疾患の治療または移植片拒絶反応を防ぐための臓器移植において潜在的な用途がある可能性があります。 その効力は、IC50値で示される中等度の活性を持っています .

抗菌性

研究によると、this compoundは、特にビブリオ・ロティフェリアヌスに対して抗菌性を示し、これは新規抗菌剤または治療法の開発におけるその潜在的な用途を示唆しています .

サンゴの健康と海洋生態系

This compoundは、サンゴの健康に関連する研究に関与しており、その適用は、サンゴと共生関係にある藻の一種であるシンビオディニウムの最大量子収量(Fv/Fm)に影響を与えました。 これは、サンゴの白化と病気の理解に影響を与える可能性があります .

医薬品用途

This compoundは、免疫抑制効果と抗菌効果があるため、医薬品用途が検討されています。 その特性は、さまざまな健康状態の薬の開発に活用できます .

海洋真菌ブルームの影響

海洋真菌ブルーム中に、this compoundを産生するアスペルギルス・シドウィイが存在することは、グレートバリアリーフなどの重要な環境を含む海洋生態系の健康に潜在的な影響を与える可能性があります .

二次代謝産物の研究

アスペルギルス・シドウィイの二次代謝産物として、this compoundの研究は、微生物相互作用と二次代謝産物産生の広範な分野に貢献しており、これはユニークな特性を持つ新しい化合物を発見するために不可欠です .

作用機序

Target of Action

Sydowinin B, a natural compound isolated from Aspergillus sydowi, primarily targets the immune system . It has been found to exhibit immunosuppressant activity .

Mode of Action

Sydowinin B interacts with its targets by inhibiting certain immune responses. Specifically, it inhibits lipopolysaccharide (LPS) or concanavalin A-induced proliferation of isolated mouse splenic lymphocytes . This suggests that Sydowinin B may suppress the immune response by reducing the proliferation of immune cells.

Biochemical Pathways

Its immunosuppressive activity suggests that it may interfere with the signaling pathways involved in immune cell proliferation .

Result of Action

The primary molecular effect of Sydowinin B is the inhibition of immune cell proliferation . This results in a decrease in the immune response, which is why Sydowinin B is considered to have immunosuppressant activity . Additionally, Sydowinin B has been found to inhibit superoxide generation in, and elastase release from, isolated human neutrophils .

Safety and Hazards

生化学分析

Biochemical Properties

Sydowinin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as protein kinases and phosphatases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow Sydowinin B to bind to the active sites of these enzymes and modulate their activity .

Cellular Effects

Sydowinin B exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Sydowinin B can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been shown to suppress the activation of immune cells, thereby exhibiting immunosuppressive properties .

Molecular Mechanism

The molecular mechanism of action of Sydowinin B involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Sydowinin B binds to the active sites of protein kinases and phosphatases, inhibiting their activity and subsequently affecting downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, Sydowinin B can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sydowinin B have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that Sydowinin B can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and immune cell activation. These temporal effects are crucial for understanding the potential therapeutic applications of Sydowinin B .

Dosage Effects in Animal Models

The effects of Sydowinin B vary with different dosages in animal models. At low doses, Sydowinin B has been shown to exert immunosuppressive effects without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects of Sydowinin B are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

Sydowinin B is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, Sydowinin B can alter metabolite levels by modulating the activity of enzymes involved in the synthesis and degradation of specific metabolites .

Transport and Distribution

Within cells and tissues, Sydowinin B is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Sydowinin B in target cells and tissues, where it can exert its biochemical effects. The transport and distribution of Sydowinin B are critical for its therapeutic efficacy and potential side effects .

Subcellular Localization

Sydowinin B exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Sydowinin B can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and apoptosis .

特性

IUPAC Name |

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBSKLSIZKVBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58450-00-3 | |

| Record name | Sydowinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYDOWININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of Sydowinin B?

A: Sydowinin B is a methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate. Its molecular formula is C16H12O7. [, ]

Q2: What are the known sources of Sydowinin B?

A: Sydowinin B has been isolated from several fungal species, including Aspergillus sydowi, Pestalotiopsis clavispora, and Aspergillus versicolor. [, , ]

Q3: Has Sydowinin B shown any potential in targeting specific enzymes?

A: While not a primary focus of current research, one study observed that Sydowinin B displayed moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling and a potential target for type 2 diabetes treatment. [] The study reported an IC50 value of 81 μM for Sydowinin B against PTP-1B.

Q4: What analytical techniques are commonly employed for the detection and quantification of Sydowinin B?

A: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry, are typically employed for the identification and quantification of Sydowinin B in complex matrices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657789.png)

![4-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657793.png)

![ethyl 5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657798.png)

![4-Chloro-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657800.png)

![ethyl (2Z)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657802.png)

![ethyl (2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657803.png)

![ethyl (2E)-2-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657805.png)

![ethyl 7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657806.png)

![ethyl (2Z)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657808.png)

![Ethyl 2-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657810.png)